(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
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Overview
Description
(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a nitrophenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.
Coupling with 4-Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and nitro groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Piperazines: From nucleophilic substitution reactions.
Decomposed Products: From hydrolysis reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into enzyme inhibition and receptor binding.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The sulfonyl and nitro groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-(Methyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
- (4-{[4-(Ethyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
- (4-{[4-(Isopropyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone stands out due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This unique feature can influence its reactivity and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-21(2,3)17-6-10-19(11-7-17)30(28,29)23-14-12-22(13-15-23)20(25)16-4-8-18(9-5-16)24(26)27/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUYQEBVCSJNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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